

# Application Note: UV Spectrophotometric Analysis of Lafutidine in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: *Lafutidine*

Cat. No.: *B1141186*

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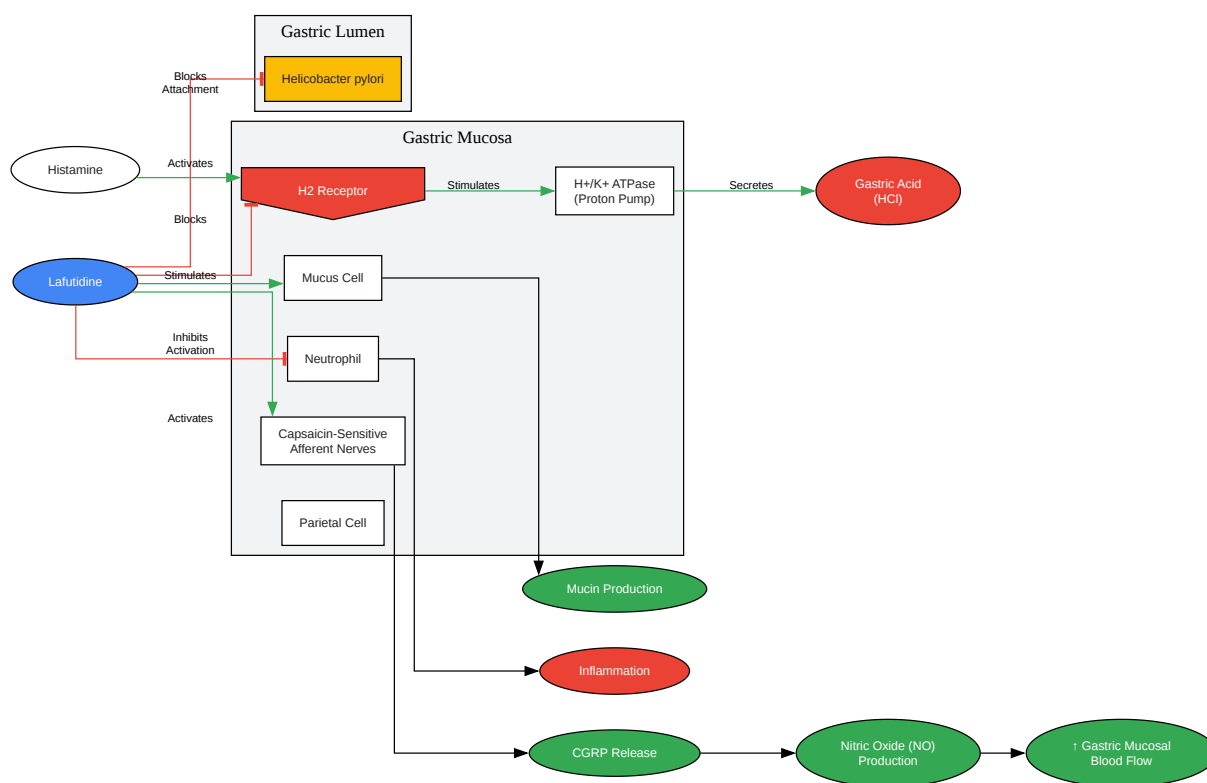
## Introduction

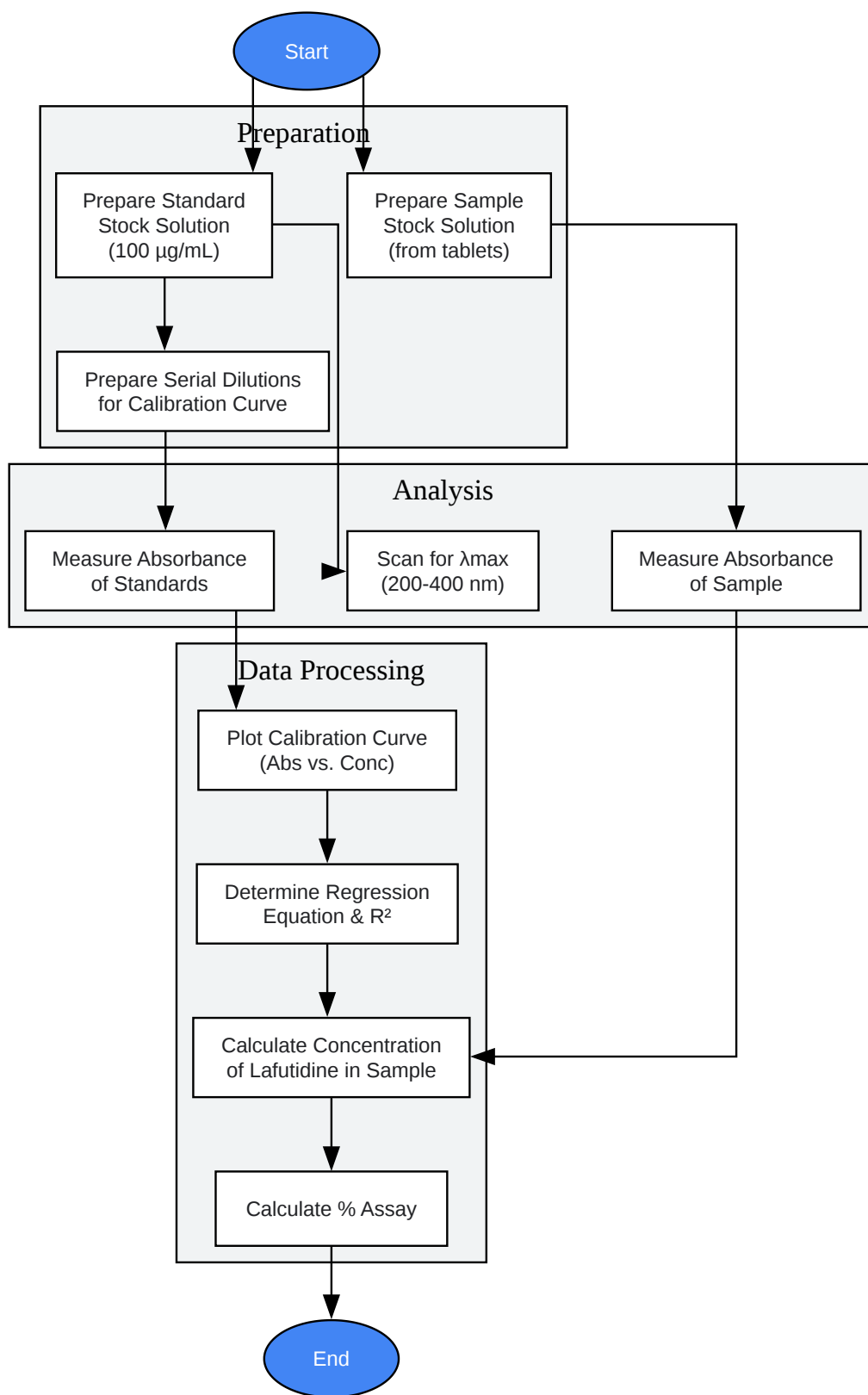
**Lafutidine** is a second-generation histamine H<sub>2</sub> receptor antagonist used in the treatment of gastrointestinal disorders such as gastric and duodenal ulcers.[1] It exhibits a multimodal mechanism of action, not only blocking the H<sub>2</sub> receptors to inhibit gastric acid secretion but also possessing gastroprotective properties.[1][2][3] These additional protective mechanisms, including the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, make it a significant compound in gastroenterology.[1][4][5] Accurate and reliable analytical methods are crucial for the quality control and formulation development of **Lafutidine**. This application note details a simple, cost-effective, and reproducible UV spectrophotometric method for the quantitative analysis of **Lafutidine** in bulk and pharmaceutical dosage forms.

## Mechanism of Action of Lafutidine

**Lafutidine**'s primary mechanism involves the selective blockade of histamine H<sub>2</sub> receptors on gastric parietal cells, which inhibits the secretion of gastric acid.[2][3] Beyond this, **Lafutidine** demonstrates significant gastroprotective effects through various pathways. It is known to activate calcitonin gene-related peptide (CGRP), leading to the stimulation of nitric oxide (NO) production and enhanced gastric mucosal blood flow.[1] Additionally, it increases somatostatin levels, further reducing gastric acid, enhances mucin production for a stronger mucosal barrier,

inhibits inflammatory neutrophil activation, and hinders the attachment of *Helicobacter pylori* to gastric cells.<sup>[1]</sup>





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## References

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